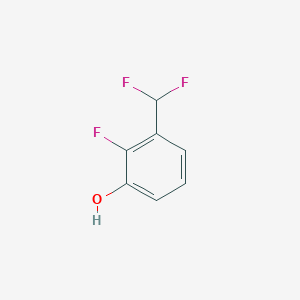

3-(Difluoromethyl)-2-fluorophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLGUENLHHMXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of 3 Difluoromethyl 2 Fluorophenol and Analogs

Electronic and Steric Influence of Fluorine and Difluoromethyl Substituents on Aromatic Reactivity

The chemical behavior of the 3-(Difluoromethyl)-2-fluorophenol ring is governed by the cumulative electronic and steric effects of its three substituents: the hydroxyl (-OH), fluoro (-F), and difluoromethyl (-CF2H) groups.

Hydroxyl (-OH) Group: The -OH group is a powerful activating group. It exerts a strong positive mesomeric (+M) or resonance effect by donating a lone pair of electrons from the oxygen atom into the aromatic π-system. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. It also has a negative inductive (-I) effect due to oxygen's electronegativity, but the resonance effect is dominant.

Difluoromethyl (-CF2H) Group: The difluoromethyl group is a potent electron-withdrawing group, primarily due to the strong inductive effect of the two highly electronegative fluorine atoms. mdpi.comnbinno.com This effect significantly reduces the electron density of the aromatic ring, deactivating it towards electrophilic attack. The -CF2H group is also recognized for its ability to act as a lipophilic hydrogen bond donor. mdpi.comrsc.org

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich aromatic ring. wikipedia.orglibretexts.org The outcome of this reaction on this compound is determined by the competing directing effects of the substituents.

Directing Effects:

The hydroxyl group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself (C4 and C6). wikipedia.orgchemistrysteps.com

The fluorine atom is also an ortho, para-director, though it deactivates the ring. wikipedia.org

The strongly electron-withdrawing difluoromethyl group is a meta-director. wikipedia.org

The powerful activating and directing effect of the hydroxyl group is expected to dominate the reactivity. Therefore, electrophilic substitution is most likely to occur at the positions activated by the -OH group, which are C4 (para) and C6 (ortho). The C6 position is sterically hindered by the adjacent fluorine atom at C2. The C4 position is activated by both the hydroxyl and fluoro groups. The difluoromethyl group at C3 deactivates the C4 position, but the combined activating influence of the hydroxyl group is expected to overcome this. Consequently, electrophilic substitution is predicted to occur preferentially at the C4 position.

| Substituent (Position) | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect | Directing Preference |

|---|---|---|---|---|

| -OH (C1) | Weakly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para (C2, C4, C6) |

| -F (C2) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para (C1, C3, C5) |

| -CF2H (C3) | Strongly Withdrawing | N/A | Strongly Deactivating | Meta (C2, C4, C6) |

Nucleophilic aromatic substitution (SNAr) typically requires an electron-deficient aromatic ring and a good leaving group. nih.gov The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by electron-withdrawing groups. nih.govyoutube.com

The presence of the strongly electron-withdrawing difluoromethyl and fluoro groups makes the aromatic ring of this compound electron-poor and thus a potential candidate for SNAr. nih.gov The fluorine atom at the C2 position can serve as a leaving group. The rate of SNAr is enhanced when the leaving group is positioned ortho or para to a strong electron-withdrawing group, as this placement effectively stabilizes the Meisenheimer complex. In this molecule, the -CF2H group is ortho to the -F atom, which would significantly activate this position for nucleophilic attack.

However, the phenolic hydroxyl group complicates this pathway. Under the basic conditions often required for SNAr, the phenol (B47542) will be deprotonated to the corresponding phenoxide (-O⁻). The phenoxide ion is a powerful electron-donating group, which would increase the electron density of the ring and destabilize the negatively charged intermediate, thus disfavoring the SNAr reaction. The feasibility of nucleophilic substitution would therefore depend on a delicate balance between the activating effects of the -CF2H and -F groups and the deactivating effect of the phenoxide.

| Substituent | Electronic Nature | Effect on SNAr |

|---|---|---|

| -F | Electron-Withdrawing (Inductive) | Activating |

| -CF2H | Strongly Electron-Withdrawing | Strongly Activating |

| -O⁻ (phenoxide) | Strongly Electron-Donating | Strongly Deactivating |

Reactivity of the Phenolic Hydroxyl Group in this compound

The phenolic hydroxyl group is a versatile functional handle that can undergo a variety of chemical transformations.

The acidic proton of the hydroxyl group is readily removed by a base, forming a nucleophilic phenoxide ion that can participate in several derivatization reactions.

Etherification (Alkylation): In a reaction analogous to the Williamson ether synthesis, the phenoxide can be reacted with alkylating agents such as alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate) to form the corresponding ether. These reactions are typically carried out in the presence of a mild base like potassium carbonate in a polar aprotic solvent.

Esterification (Acylation): The phenol can be converted to an ester by reaction with an acylating agent like an acid chloride or an acid anhydride. gcms.cz This transformation is usually performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl).

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| Etherification | Alkyl Halide | Iodomethane (CH₃I) | Aryl Ether |

| Etherification | Dialkyl Sulfate | Dimethyl sulfate ((CH₃)₂SO₄) | Aryl Ether |

| Esterification | Acyl Chloride | Acetyl chloride (CH₃COCl) | Aryl Ester |

| Esterification | Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | Aryl Ester |

Oxidation: Phenols can be oxidized to various products, most commonly quinones. The oxidation of this compound is complex. The electron-withdrawing substituents (-F, -CF2H) generally increase the oxidation potential of the phenol, making it more resistant to oxidation compared to unsubstituted phenol. Selective oxidation would require specific reagents, such as Fremy's salt (potassium nitrosodisulfonate), to potentially yield substituted benzoquinones. researchgate.net However, the substitution pattern may lead to a mixture of products or ring degradation under harsh conditions.

Reduction: The aromatic ring of a phenol is generally stable and resistant to reduction. Catalytic hydrogenation under standard conditions (e.g., H₂, Pd/C) will not reduce the benzene ring. Reduction of the aromatic system requires more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, or dissolving metal reductions like the Birch reduction. Under such harsh reductive conditions, cleavage of the carbon-fluorine bonds (hydrogenolysis) is a possible and often competing side reaction.

Chemical Transformations Involving the Difluoromethyl Group

The difluoromethyl group, while often installed for its electronic properties and metabolic stability, can also participate in chemical reactions.

The C-F bonds in the -CF2H group are strong and generally non-reactive. However, their lability can be influenced by the electronic nature of the rest of the molecule. For instance, in certain heterocyclic systems, C-F bonds on an α-difluoromethyl substituent can become labile under hydrolytic conditions due to the formation of stabilized cationic intermediates. rsc.org

The C-H bond of the difluoromethyl group is rendered acidic by the two adjacent electronegative fluorine atoms. This allows for deprotonation by a strong base, which could potentially open pathways for further functionalization at this position.

Furthermore, radical chemistry offers a route to transform fluorinated alkyl groups. The generation of a difluoromethyl radical (•CF2H) from various precursors is a known process in organic synthesis, and it can participate in addition and cyclization reactions. rsc.org While direct transformation of the -CF2H group on this compound is not widely documented, methodologies developed for related fluorinated compounds, such as C-F bond activation and cleavage in trifluoromethyl arenes, might be adaptable. tcichemicals.comrsc.org

Deuteration and Isotopic Labeling Studies

Isotopic labeling, particularly the replacement of hydrogen with deuterium, is a powerful tool for elucidating reaction mechanisms and studying the kinetics of chemical processes. In the context of this compound, deuteration can occur at several positions: the phenolic hydroxyl group, the aromatic ring, and the difluoromethyl group.

Hydrogen-Deuterium (H/D) Exchange at the Phenolic Hydroxyl Group:

The proton of the hydroxyl group in phenols is acidic and readily exchanges with deuterium from a deuterium source, such as D₂O. This exchange is typically a rapid and reversible process. The acidity of the phenolic proton in this compound is influenced by both the fluorine and the difluoromethyl substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which is expected to increase the acidity of the phenol compared to unsubstituted phenol. The difluoromethyl group is also electron-withdrawing, further contributing to the stabilization of the corresponding phenoxide anion and thus increasing acidity.

H/D Exchange at the Aromatic Ring:

The aromatic protons of this compound can also undergo H/D exchange, although this typically requires more forcing conditions, such as the presence of an acid or base catalyst. The regioselectivity of this exchange is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strong activating group and an ortho, para-director. The fluorine atom is a deactivating group but is also an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. The difluoromethyl group is an electron-withdrawing group and is expected to be a meta-director.

Considering the combined directing effects in this compound, the positions ortho and para to the hydroxyl group (C4 and C6) are the most activated towards electrophilic substitution, and therefore, are the most likely sites for H/D exchange under acidic conditions. The C6 position is sterically less hindered than the C4 position, which is situated between two substituents. The C5 position is meta to the hydroxyl and fluoro groups and ortho to the difluoromethyl group, making it the least favorable position for electrophilic attack.

H/D Exchange at the Difluoromethyl Group:

The hydrogen atom of the difluoromethyl group (Ar-CF₂H) can be exchanged for deuterium under basic conditions. The use of a strong base, such as potassium tert-butoxide (t-BuOK), in a deuterated solvent like DMSO-d₆ can facilitate this exchange, leading to the formation of the deuterated analog, Ar-CF₂D. This process is valuable for introducing a deuterium label at a specific site for mechanistic studies or for altering the metabolic profile of a molecule.

A study on the base-catalyzed H/D exchange of difluoromethylarenes demonstrated excellent deuterium incorporation at the difluoromethyl group. The presence of a small amount of D₂O in the DMSO-d₆ solution was also investigated, highlighting the importance of the deuterium source purity for achieving high levels of deuteration.

Table 1: Predicted Relative Rates of H/D Exchange at Different Positions of this compound

| Position | Predicted Relative Rate of H/D Exchange | Influencing Factors |

| Phenolic OH | Very Fast | High acidity of the phenolic proton. |

| C6 | Moderate | ortho to the activating -OH group, sterically accessible. |

| C4 | Slow to Moderate | para to the activating -OH group, but sterically hindered. |

| C5 | Very Slow | meta to the activating -OH and deactivating -F groups. |

| CF₂H | Slow (under basic conditions) | Requires a strong base to deprotonate the C-H bond. |

Functional Group Interconversion of the Difluoromethyl Moiety

The difluoromethyl group is a valuable substituent in medicinal chemistry, often considered a bioisostere of a hydroxyl or thiol group. While the introduction of this group has been extensively studied, its interconversion into other functional groups is less common but represents a potential strategy for late-stage molecular diversification.

Conversion to a Carbonyl Group:

The difluoromethyl group can be considered a masked carbonyl group. Hydrolysis of a difluoromethylarene (Ar-CF₂H) can, in principle, lead to the corresponding benzaldehyde (Ar-CHO). This transformation typically requires harsh conditions and is not a commonly employed synthetic route. More practical approaches often involve the reaction of gem-difluoroalkenes. For instance, the reaction of gem-difluoroalkenes with N,N-dialkylformamides in the presence of KOtBu and water can lead to the formation of arylacetamides, which can be further hydrolyzed to the corresponding carboxylic acids.

Defluorinative Coupling Reactions:

Recent advances have shown that the C-F bonds in trifluoromethylarenes can be activated to participate in coupling reactions. A copper-catalyzed photoinduced defluorinative C-O coupling between trifluoromethylarenes and alcohols has been reported to yield difluorobenzylethers (ArCF₂OR). While this starts from a trifluoromethyl group, it demonstrates the possibility of functionalizing the difluoromethyl moiety through C-F bond activation. Mechanistic studies suggest the involvement of a key ArCF₂ radical species.

Table 2: Potential Functional Group Interconversions of the Difluoromethyl Moiety in an Aromatic System

| Starting Functional Group | Target Functional Group | Potential Reagents and Conditions |

| Ar-CF₂H | Ar-CHO (Aldehyde) | Acid or base-catalyzed hydrolysis (often requires harsh conditions). |

| Ar-CF₂H | Ar-COOH (Carboxylic Acid) | Strong oxidation (challenging without affecting the phenol). |

| Ar-CF₂H | Ar-CF₂D (Deuterated) | t-BuOK, DMSO-d₆. |

| Ar-CF₂H | Ar-CF₂-Nu (Nucleophilic Substitution) | Not a typical reaction for the H atom. |

Stereoselectivity and Regioselectivity Considerations in Transformations of Related Compounds

The presence of multiple substituents on the aromatic ring of this compound makes regioselectivity a critical aspect of its chemical transformations. Stereoselectivity becomes relevant when new chiral centers are introduced during a reaction.

Regioselectivity in Electrophilic Aromatic Substitution:

As discussed in the context of deuteration, the regioselectivity of electrophilic aromatic substitution (EAS) on this compound is determined by the interplay of the directing effects of the three substituents.

-OH group: Strongly activating and ortho, para-directing.

-F group: Weakly deactivating and ortho, para-directing.

-CF₂H group: Moderately deactivating and meta-directing.

The powerful activating and directing effect of the hydroxyl group will dominate. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the hydroxyl group, which are the C6 and C4 positions, respectively. Due to steric hindrance from the adjacent fluorine atom, the C6 position is expected to be the major site of substitution.

Regioselectivity in Directed ortho-Metalation:

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The hydroxyl group of a phenol can be protected, for example, as a carbamate, which then acts as a directed metalation group (DMG). In the case of a protected this compound, lithiation would be directed to the positions ortho to the DMG. The C2 position is already substituted with a fluorine atom. Therefore, lithiation would be expected to occur at the C6 position. Subsequent reaction with an electrophile would lead to the regioselective introduction of a new substituent at this position.

Stereoselectivity in Reactions:

While this compound itself is achiral, reactions that introduce a new stereocenter can proceed with stereoselectivity if a chiral reagent or catalyst is used, or if a pre-existing chiral center in a reactant influences the stereochemical outcome. For example, in a hypothetical diastereoselective synthesis of a spiroether from an aryl-fused cycloalkenylalkanol containing the this compound moiety, the formation of one diastereomer over the other would be favored.

Mechanistic Investigations of C-X Bond Formation (X=C, O)

The formation of new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds at the phenolic ring are fundamental transformations for building molecular complexity.

Mechanism of C-O Bond Formation (O-Alkylation):

The alkylation of the phenolic hydroxyl group is a common reaction, typically proceeding through a nucleophilic substitution mechanism. In the presence of a base, the phenol is deprotonated to form the more nucleophilic phenoxide anion. This anion then attacks an alkyl halide or another suitable electrophile in an Sₙ2 reaction to form an ether.

The rate of this reaction is influenced by the nucleophilicity of the phenoxide. The electron-withdrawing fluorine and difluoromethyl groups in this compound decrease the electron density on the oxygen atom, thereby reducing the nucleophilicity of the corresponding phenoxide. Consequently, O-alkylation of this compound may require stronger bases or more reactive electrophiles compared to unsubstituted phenol.

Computational studies on the alkylation of phenol have shown that O-alkylation is generally the kinetically favored pathway under neutral conditions.

Mechanism of C-C Bond Formation:

The formation of C-C bonds at the aromatic ring can be achieved through various methods, including Friedel-Crafts reactions, cross-coupling reactions, and directed C-H functionalization.

In the case of Friedel-Crafts alkylation or acylation, the reaction proceeds via an electrophilic aromatic substitution mechanism. As discussed earlier, the substitution will be directed primarily to the C6 position of this compound.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of C-C bonds at specific positions of an aromatic ring. For phenols, the hydroxyl group can act as an internal directing group, facilitating ortho-C-H activation. In this compound, this would again favor functionalization at the C6 position. The mechanism of these reactions often involves the formation of a metallacyclic intermediate.

Copper-catalyzed C-O cross-coupling of phenols with aryl bromides has been investigated, and mechanistic studies suggest the involvement of a single electron transfer (SET) step and the formation of Cu(II) species.

Advanced Characterization and Theoretical Studies in Support of Research on 3 Difluoromethyl 2 Fluorophenol

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds and for providing insights into their electronic environments and functional group characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the structural elucidation of organic molecules in solution. For a fluorinated compound like 3-(Difluoromethyl)-2-fluorophenol, multinuclear NMR, particularly ¹⁹F NMR, is exceptionally informative.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. oregonstate.edulibretexts.org The spectrum of this compound is expected to show distinct signals for the phenolic hydroxyl proton, the three aromatic protons, and the single proton of the difluoromethyl group. The difluoromethyl proton signal would characteristically appear as a triplet due to coupling with the two equivalent fluorine atoms of the CHF₂ group. rsc.org The aromatic protons would exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. youtube.comcompoundchem.com For this molecule, seven distinct signals are expected. The carbon of the difluoromethyl group is anticipated to appear as a triplet due to one-bond carbon-fluorine (¹JCF) coupling. blogspot.com The aromatic carbons will also show splitting due to coupling with the attached fluorine atoms over one, two, or three bonds, which can complicate the spectrum but also provides valuable structural information. blogspot.com

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful technique for analyzing fluorinated compounds. nih.gov The ¹⁹F NMR spectrum of this compound is predicted to show two distinct signals. The difluoromethyl (CHF₂) group would produce a doublet, split by the single attached proton. The fluorine atom on the aromatic ring would appear as a complex multiplet due to couplings with nearby protons and potentially a weaker four-bond coupling to the fluorine atoms of the CHF₂ group. Computational methods can be used to predict ¹⁹F chemical shifts with reasonable accuracy, aiding in signal assignment. nih.govnih.gov

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign the ¹H and ¹³C signals and establish the connectivity of the entire molecule.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H NMR | |||

| OH | 5.0 - 6.0 | singlet (broad) | - |

| H (CHF₂) | 6.6 - 7.0 | triplet | ²JHF ≈ 56 |

| Ar-H | 6.8 - 7.4 | multiplet | various H-H and H-F couplings |

| ¹³C NMR | |||

| C-OH | 150 - 155 | doublet | ²JCF ≈ 15-25 |

| C-F | 158 - 162 | doublet (large) | ¹JCF ≈ 240-250 |

| C-CHF₂ | 125 - 130 | multiplet | various C-F couplings |

| Ar-C | 115 - 135 | multiplet | various C-F couplings |

| CHF₂ | 110 - 115 | triplet | ¹JCF ≈ 235-245 |

| ¹⁹F NMR | |||

| Ar-F | -110 to -130 | multiplet | various H-F and F-F couplings |

Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement of its molecular ion. nih.govacs.org For this compound (C₇H₅F₃O), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. This technique is invaluable for confirming the identity of the final product in a synthesis and for identifying intermediates and byproducts during reaction monitoring. acs.org

Table 2: Calculated Exact Masses for this compound Ions

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₆F₃O⁺ | 179.03655 |

| [M-H]⁻ | C₇H₄F₃O⁻ | 177.02200 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic group. acs.org Strong absorptions corresponding to C-F stretching vibrations from both the aromatic fluorine and the difluoromethyl group are expected in the 1100-1300 cm⁻¹ region. Other key bands include aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C stretching in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds. researchgate.netspectroscopyonline.comnsf.gov It would be useful for observing the symmetric vibrations of the aromatic ring and the C-F bonds, which may be weak in the IR spectrum. The combination of IR and Raman data provides a more complete vibrational profile of the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | Strong, Broad (IR) |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium (IR) |

| C-H (CHF₂) | Stretch | 2950 - 3050 | Medium (IR) |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong (IR, Raman) |

| C-F (Aromatic) | Stretch | 1200 - 1300 | Strong (IR) |

| C-F (CHF₂) | Stretch | 1100 - 1250 | Strong (IR) |

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orgnih.gov If a suitable single crystal of this compound can be grown, this technique would provide unambiguous data on bond lengths, bond angles, and torsional angles. excillum.comrigaku.com Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential fluorine-involved interactions, which govern the crystal packing. This information is crucial for understanding the solid-state properties of the material. nih.gov

Computational Chemistry and Quantum Mechanical Investigations

Theoretical calculations provide a powerful complement to experimental data, offering insights into molecular structure, stability, and electronic properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. science.gov By applying a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)), the electronic structure of this compound can be modeled. karazin.uanih.gov

Molecular Geometry: DFT calculations can be used to find the lowest energy conformation (optimized geometry) of the molecule. This provides theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography, if available.

Electronic Structure: DFT also allows for the calculation of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined, and the energy gap between them provides an indication of the molecule's kinetic stability and chemical reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 4: Hypothetical DFT-Calculated Geometric and Electronic Parameters for this compound

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-OH | Carbon-Oxygen bond length | ~ 1.36 Å |

| C-F (Aromatic) | Aromatic Carbon-Fluorine bond length | ~ 1.35 Å |

| C-C (Aromatic) | Average aromatic Carbon-Carbon bond length | ~ 1.39 Å |

| C-CHF₂ | Carbon-Difluoromethyl bond length | ~ 1.51 Å |

| Electronic Properties | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 eV |

Note: These values are illustrative and would depend on the specific level of theory (functional and basis set) used in the calculation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools to predict the spectroscopic parameters of molecules like this compound, providing valuable insights that can aid in experimental characterization. Density Functional Theory (DFT) is a widely used method for such predictions due to its balance of accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is crucial for the structural elucidation of fluorinated organic compounds. Theoretical calculations of these shifts for this compound would typically involve geometry optimization of the molecule followed by the calculation of magnetic shielding tensors using a suitable DFT functional (e.g., B3LYP) and a basis set that can accurately describe the electronic environment of the nuclei (e.g., 6-311+G(2d,p)).

The predicted chemical shifts are usually reported relative to a standard, such as tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. It is important to note that the accuracy of these predictions can be influenced by the choice of computational method, basis set, and the treatment of solvent effects.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a computational study.

Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Phenolic OH) | 5.5 - 6.5 |

| ¹H (Aromatic) | 6.8 - 7.5 |

| ¹H (CHF₂) | 6.5 - 7.0 (triplet) |

| ¹³C (Aromatic) | 110 - 160 |

| ¹³C (CHF₂) | 115 - 125 (triplet) |

| ¹⁹F (Aromatic) | -130 to -140 |

| ¹⁹F (CHF₂) | -120 to -130 (doublet) |

Note: These are illustrative values and the actual predicted shifts may vary based on the computational methodology.

Infrared (IR) Frequencies: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. The prediction of IR frequencies for this compound would reveal characteristic vibrational modes.

Key predicted vibrational frequencies would include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹.

C-H stretch (aromatic): Around 3000-3100 cm⁻¹.

C-F stretch (difluoromethyl and aromatic): Strong absorptions in the 1000-1350 cm⁻¹ region.

C=C stretch (aromatic): In the 1400-1600 cm⁻¹ range.

Hypothetical Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch | ~3450 |

| C-H stretch (aromatic) | ~3080 |

| C=C stretch (aromatic) | ~1610, 1520, 1470 |

| C-F stretch (aromatic) | ~1280 |

| C-F stretch (CHF₂) | ~1150, 1100 |

Note: These are illustrative values. Scaling factors are often applied to computed frequencies to improve agreement with experimental data.

Computational Analysis of Reaction Pathways and Transition States

Theoretical methods are instrumental in exploring the reactivity of this compound by mapping out potential reaction pathways and identifying the associated transition states. Such studies can provide insights into reaction mechanisms, kinetics, and the feasibility of different chemical transformations.

For instance, the reactivity of the phenolic hydroxyl group, such as in etherification or esterification reactions, can be computationally investigated. This would involve:

Identifying Reactants, Products, and Intermediates: Defining the starting materials and potential products of a given reaction.

Locating Transition States: Using algorithms to find the saddle point on the potential energy surface that connects the reactants and products. The structure of the transition state provides crucial information about the geometry of the activated complex.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation energy barrier, which is a key factor in the reaction rate.

A computational study might explore, for example, the deprotonation of the phenolic hydroxyl group, a key step in many of its reactions. The transition state for the proton transfer to a base could be located, and the activation energy calculated. This would help in understanding the acidity of the phenol (B47542) and its reactivity towards various bases.

Illustrative Data for a Hypothetical Reaction Pathway Analysis

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (this compound + Base) | 0.0 |

| 2 | Transition State | +10.5 |

| 3 | Products (Deprotonated Phenol + Conjugate Acid) | -5.2 |

Note: This table represents a hypothetical energy profile for a generic reaction.

Modeling of Intermolecular Interactions and Hydrogen Bonding Capabilities

The intermolecular interactions of this compound play a significant role in its physical properties, such as boiling point, solubility, and crystal packing. Computational modeling can provide a detailed understanding of these interactions.

The presence of a phenolic hydroxyl group, a difluoromethyl group, and a fluorine atom on the aromatic ring allows for a variety of intermolecular interactions, including:

Hydrogen Bonding: The phenolic -OH group can act as a hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors. The difluoromethyl group, due to the electron-withdrawing nature of the fluorine atoms, can also participate in weaker C-H···O or C-H···F hydrogen bonds.

Dipole-Dipole Interactions: The molecule is polar, leading to significant dipole-dipole interactions.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic systems.

Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify these interactions. For example, AIM analysis can identify bond critical points, which are indicative of an interaction, and provide information about the strength and nature of that interaction.

A theoretical study would likely investigate the formation of dimers and larger clusters of this compound to understand its self-association behavior. The geometry and binding energies of these clusters would be calculated to determine the most stable arrangements.

Hypothetical Hydrogen Bond Parameters for a this compound Dimer

| Hydrogen Bond | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| O-H···O | 2.85 | 175 | -5.8 |

| C-H···F | 3.20 | 160 | -1.5 |

Note: These values are for illustrative purposes to show the type of data generated from such a study.

Applications of 3 Difluoromethyl 2 Fluorophenol As a Research Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

The utility of 3-(Difluoromethyl)-2-fluorophenol as a precursor lies in the reactivity of its phenolic hydroxyl group, which can readily participate in a variety of chemical transformations. This allows the entire 2-fluoro-3-(difluoromethyl)phenyl motif to be incorporated into larger, more elaborate structures.

One of the most common reactions involving phenols is etherification. The hydroxyl group of this compound can be converted into an ether linkage, connecting the fluorinated aromatic ring to other molecular fragments. This is a foundational step for creating a diverse array of complex molecules. For instance, methods for the difluoromethylation of phenol (B47542) derivatives to produce aryl difluoromethyl ethers are well-established, highlighting the accessibility of this reaction pathway. nih.gov By using this compound as the starting phenol, chemists can synthesize molecules that combine the unique properties of this specific substitution pattern with other functional groups.

The compound serves as a key starting material for multi-step syntheses, enabling the construction of target molecules that would be difficult to create using other methods. The presence of the fluorine and difluoromethyl groups from the beginning of a synthetic sequence ensures their precise placement in the final product.

Table 1: Synthetic Transformations of this compound

| Starting Material | Reaction Type | Potential Product Class | Significance |

|---|---|---|---|

| This compound | Etherification (e.g., Williamson ether synthesis) | Aryl ethers | Incorporates the fluorinated phenyl motif into larger systems for various applications. |

| This compound | Esterification | Phenyl esters | Creates ester derivatives that can act as prodrugs or be used in materials science. |

| This compound | Cross-Coupling Reactions (after conversion to triflate) | Biaryl compounds | Forms carbon-carbon bonds, linking the fluorinated ring to other aromatic systems. |

Contribution to the Development of Novel Fluorinated Scaffolds with Tunable Properties

A molecular scaffold is a core structure upon which other chemical groups are built. This compound provides a robust and highly functionalized fluorinated scaffold whose inherent properties can be predictably transferred to its derivatives.

The combination of an ortho-fluorine atom and a meta-difluoromethyl group imparts a distinct set of electronic and steric characteristics to the phenyl ring. The difluoromethyl (CF2H) group, in particular, is noteworthy for its unique properties. It can act as a hydrogen bond donor and is considered a bioisostere of groups like hydroxyl or thiol, but with enhanced metabolic stability. nih.govnih.gov The ortho-fluorine atom further modulates the acidity of the phenolic proton and influences the conformation of molecules derived from the scaffold.

By using this compound as a foundational scaffold, researchers can systematically design and synthesize libraries of novel compounds. The core scaffold provides a baseline of desirable fluorinated properties, such as metabolic stability and specific binding interactions, which can then be fine-tuned by adding different substituents at the hydroxyl position. This approach accelerates the discovery of molecules with optimized characteristics for specific applications, from medicine to materials science.

Table 2: Properties Conferred by the this compound Scaffold

| Structural Feature | Contributed Property | Impact on Derivative Molecules |

|---|---|---|

| Difluoromethyl (CF2H) Group | Hydrogen bond donor capability, metabolic stability. nih.govresearchgate.net | Enhances binding affinity to biological targets and increases in vivo half-life. mdpi.com |

| Ortho-Fluorine Atom | Modulation of pKa, conformational restriction. | Influences ionization state at physiological pH and locks molecules into favorable conformations. |

| Combined Fluorination Pattern | Tuned lipophilicity and polarity. | Optimizes cell membrane permeability and overall pharmacokinetic profile. nih.govnih.gov |

Exploration in Medicinal Chemistry Research as a General Structural Motif

In drug discovery, the incorporation of fluorine is a widely used strategy to enhance the efficacy and pharmacokinetic properties of lead compounds. nih.govus.es The structural motifs present in this compound are of significant interest to medicinal chemists.

The difluoromethyl group is particularly valuable as it can serve as a metabolically stable bioisostere of hydroxyl, thiol, or amine groups. nih.gov This means it can mimic the function of these common pharmacophores while being more resistant to metabolic degradation, potentially leading to drugs with a longer duration of action. mdpi.com Furthermore, the polarized C-H bond in the CF2H group allows it to act as a hydrogen bond donor, which can lead to stronger and more specific interactions with protein targets. researchgate.net

The strategic placement of both the CF2H group and the adjacent fluorine atom can also fine-tune a molecule's lipophilicity, a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME). The ability to modulate lipophilicity helps in optimizing a drug candidate's ability to cross cell membranes and reach its target. nih.govnih.gov Therefore, this compound is an attractive building block for synthesizing new chemical entities where these specific fluorinated motifs are desired to improve potency, selectivity, and pharmacokinetic profiles. researchgate.net

Table 3: Medicinal Chemistry Relevance of the 3-(Difluoromethyl)-2-fluorophenyl Motif

| Feature | Medicinal Chemistry Advantage | Reference |

|---|---|---|

| Difluoromethyl (CF2H) Group | Acts as a bioisostere of hydroxyl/thiol groups, enhancing metabolic stability. | nih.govresearchgate.net |

| Difluoromethyl (CF2H) Group | Functions as a hydrogen bond donor, improving target binding affinity. | nih.govresearchgate.net |

| Fluorine Substituents | Modulates lipophilicity (logP) and permeability for better ADME properties. | nih.govmdpi.com |

| Aromatic Fluorine | Can block sites of metabolic oxidation, increasing the drug's half-life. | mdpi.com |

Potential Applications in Agrochemical Research and Advanced Materials Science (General Contexts)

The influence of fluorination extends beyond medicine into the realms of agrochemicals and advanced materials. The unique properties of the 3-(Difluoromethyl)-2-fluorophenyl structure suggest its potential as a valuable component in these fields as well.

In agrochemical research, the inclusion of fluorine in pesticides is a common strategy, with over half of newly registered active ingredients containing fluorine. nih.gov Fluorinated groups can enhance the biological activity and metabolic stability of herbicides, insecticides, and fungicides. Increased lipophilicity, for example, can improve the uptake of an insecticide through the waxy outer layers of an insect's body. nih.gov The difluoromethyl group is an emerging motif in this area. nih.gov Consequently, derivatives of this compound represent a promising area for exploration in the search for new, more effective crop protection agents.

In advanced materials science, the incorporation of fluorine into organic polymers and materials can lead to desirable properties such as thermal stability, chemical resistance, and unique surface characteristics like hydrophobicity. nih.gov Fluorinated polymers are used in a wide range of applications, from high-performance coatings to advanced electronic components. nih.govaspbs.com As a highly functionalized fluorinated monomer, this compound could serve as a building block for novel polymers and materials with tailored electronic and physical properties.

Future Research Directions and Unaddressed Challenges for Difluoromethylated Fluorophenols

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly focused on sustainability, and the synthesis of fluorinated compounds is no exception. nih.gov Future research will prioritize the development of environmentally benign methods for producing difluoromethylated fluorophenols. This includes the use of less toxic and hazardous reagents, minimizing waste, and improving energy efficiency. youtube.com

A significant challenge lies in replacing traditional fluorinating agents, which are often harsh and produce problematic byproducts. vapourtec.com Researchers are exploring the use of milder and more selective reagents. orgsyn.org The development of catalytic systems that can operate under greener conditions, such as using water as a solvent or lower reaction temperatures, is a key goal. Furthermore, the utilization of renewable starting materials and the design of processes with higher atom economy will be crucial in making the synthesis of these valuable compounds more sustainable. The use of fluoroform (CHF3), a potential ideal reagent for difluoromethylation, is being explored in continuous flow protocols to improve atom efficiency. rsc.org

Achieving Enhanced Site-Selectivity and Enantioselectivity in Functionalization

The precise control over the position of functional groups (site-selectivity) and the three-dimensional arrangement of atoms (enantioselectivity) is a major hurdle in the synthesis of complex difluoromethylated fluorophenols. nih.gov The ability to selectively introduce a difluoromethyl group at a specific position on the phenol (B47542) ring is critical for tuning the molecule's biological activity and properties. nih.gov

Current methods often result in a mixture of isomers, which are difficult and costly to separate. researchgate.net Future research will focus on developing new catalysts and reaction conditions that can direct the functionalization to a desired site with high precision. This may involve the use of directing groups that temporarily block certain positions on the molecule, or catalysts that can recognize and selectively react with a specific C-H bond.

Similarly, achieving high enantioselectivity in the synthesis of chiral difluoromethylated fluorophenols is a significant challenge. Many biologically active molecules exist as a single enantiomer, and the ability to synthesize this specific form is crucial for pharmaceutical applications. researchgate.net The development of novel chiral catalysts and asymmetric synthetic strategies will be essential to address this issue. chemrxiv.orgchemrxiv.org

Exploration of Novel Catalytic Systems for Efficient Synthesis

Catalysis is at the heart of modern organic synthesis, and the development of new and improved catalytic systems is paramount for the efficient production of difluoromethylated fluorophenols. nih.gov Researchers are actively exploring a range of catalysts, including those based on transition metals and organocatalysts.

Transition metal catalysis, particularly with metals like palladium and copper, has shown promise in difluoromethylation reactions. acs.orgacs.org However, the cost and potential toxicity of some of these metals are drawbacks. Future work will focus on developing catalysts based on more abundant and less toxic metals. acs.org Additionally, the design of new ligands that can enhance the activity and selectivity of these metal catalysts is an active area of research. acs.org

Organocatalysis, which uses small organic molecules as catalysts, offers a promising alternative to metal-based systems. youtube.com These catalysts are often cheaper, less toxic, and more environmentally friendly. The development of novel organocatalysts for the difluoromethylation and fluorination of phenols is a key area for future investigation.

Integration with Continuous Flow Synthesis and Automation Techniques

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. researchgate.netnih.gov This approach offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. beilstein-journals.orgchemistryworld.comrsc.org The integration of continuous flow techniques into the synthesis of difluoromethylated fluorophenols is a promising avenue for future research. rsc.org

Flow chemistry allows for the safe handling of hazardous reagents and intermediates by containing them within a closed system. vapourtec.com It also enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. syrris.com Furthermore, flow systems can be readily automated, allowing for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery. syrris.com The combination of flow chemistry with in-line purification techniques can streamline the entire synthetic process, reducing waste and production costs. vapourtec.com

Computational Design of New Difluoromethylating and Fluorinating Reagents

Computational chemistry and molecular modeling are becoming increasingly important tools in the design of new chemical reactions and reagents. youtube.com By using computational methods, researchers can predict the properties and reactivity of new molecules before they are synthesized in the lab, saving time and resources.

In the context of difluoromethylated fluorophenols, computational design can be used to develop new and more effective difluoromethylating and fluorinating agents. nih.govnih.govenamine.net For example, quantum chemical calculations can be used to understand the mechanism of existing reactions and to design new reagents with improved reactivity and selectivity. acs.org Molecular modeling can also be used to design catalysts that are specifically tailored for a particular reaction. The use of physics-based computational modeling and machine learning can help accelerate the design and optimization of these processes. youtube.com

Q & A

Q. What are the recommended synthetic routes for 3-(difluoromethyl)-2-fluorophenol, and how do reaction conditions influence yield?

The compound can be synthesized via difluoromethylation of fluorophenol derivatives. A validated method involves reacting 2-fluorophenol with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate in DMF at 80–100°C. Gas evolution (likely CO₂) during the reaction necessitates an oil bubbler for safe venting . Yield optimization requires strict control of stoichiometric ratios (e.g., 1:1.2 phenol-to-difluoromethylating agent) and exclusion of moisture to prevent hydrolysis of intermediates. Lower yields (<50%) are often due to incomplete substitution or side reactions like over-fluorination .

Q. What analytical techniques are most reliable for characterizing this compound?

Key methods include:

- 19F NMR : To confirm fluorine substitution patterns (δ −110 to −120 ppm for difluoromethyl groups; δ −140 ppm for aromatic fluorine) .

- HPLC-MS : For purity assessment and detection of trace byproducts (e.g., monofluorinated or hydroxylated derivatives) using a C18 column and acetonitrile/water mobile phase .

- X-ray crystallography : To resolve ambiguities in regiochemistry, though crystal growth is challenging due to the compound’s volatility .

Q. How does pH influence the stability of this compound in aqueous solutions?

The compound is stable in acidic conditions (pH 2–4) but undergoes hydrolysis at pH >7, forming 2-fluoro-3-hydroxybenzoic acid. Degradation kinetics follow first-order behavior, with a half-life of ~8 hours at pH 9 and 25°C. Buffered storage solutions (e.g., 0.1 M citrate, pH 3) are recommended for long-term stability .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group impact the compound’s reactivity in cross-coupling reactions?

The difluoromethyl group acts as a strong electron-withdrawing substituent, activating the aromatic ring toward electrophilic substitution at the para position. However, steric hindrance from the CF₂H group limits coupling efficiency in Suzuki-Miyaura reactions (<30% yield with aryl boronic acids). Computational studies (DFT) suggest that electron-deficient palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) improve oxidative addition rates .

Q. What strategies resolve contradictory solubility data reported for this compound?

Discrepancies in solubility (e.g., 12 mg/mL in DMSO vs. 5 mg/mL in ethanol) arise from polymorphic forms or residual solvents. Researchers should:

Q. What mechanistic insights explain the compound’s inhibition of cytochrome P450 enzymes?

The difluoromethyl group forms a covalent adduct with the heme iron in CYP3A4, as shown by UV-Vis spectral shifts (λ 450 nm → 423 nm). Competitive inhibition (Ki = 2.3 µM) is pH-dependent, with protonation of the phenolic -OH enhancing binding affinity. Mutagenesis studies identify Tyr-307 as critical for adduct stabilization .

Methodological Considerations

Q. How to design experiments to assess the compound’s photodegradation pathways?

- Light exposure studies : Use a xenon arc lamp (300–800 nm) to simulate sunlight. Monitor degradation via HPLC and identify products (e.g., defluorinated quinones) using high-resolution MS/MS .

- Radical trapping : Add tert-butanol to quench hydroxyl radicals; if degradation slows, a radical-mediated pathway is implicated .

Q. What computational tools predict the compound’s bioavailability and logP?

- Molecular dynamics simulations : Use AMBER or GROMACS to model membrane permeability.

- logP estimation : Employ ClogP (calculated logP = 2.1) or experimental shake-flask methods with octanol/water partitioning. The difluoromethyl group increases hydrophobicity by ~0.5 log units compared to non-fluorinated analogs .

Data Contradiction Analysis

4.1 Discrepancies in reported melting points (MP): 78°C vs. 82°C

Potential causes include:

- Impurities : Recrystallize from hexane/ethyl acetate (1:3) and re-measure via differential scanning calorimetry (DSC).

- Polymorphism : Conduct powder XRD to detect crystalline phases .

4.2 Conflicting bioactivity data in enzyme assays

Variability in IC₅₀ values (e.g., 10 µM vs. 25 µM) may stem from:

- Assay conditions : Differences in ATP concentration (1 mM vs. 2 mM) or pre-incubation time.

- Protein batch effects : Validate using a reference inhibitor (e.g., ketoconazole for CYP3A4) .

Safety and Handling Protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.